1-METHYL-3,6-DIHYDRO-2H-PYRIDINE-4-CARBONYL CHLORIDE
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Overview
Description
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a methyl group and a carbonyl chloride group
Preparation Methods
The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride typically involves the reaction of 1-Methyl-1,2,3,6-tetrahydropyridine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and safety.
Chemical Reactions Analysis
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group.
Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotoxicity.
Medicine: Research explores its potential role in developing treatments for neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to changes in cellular function. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis for its boronic acid functionality.
The uniqueness of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride lies in its reactivity and the presence of the carbonyl chloride group, which allows for diverse chemical transformations.
Properties
CAS No. |
116576-81-9 |
---|---|
Molecular Formula |
C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c1-9-4-2-6(3-5-9)7(8)10/h2H,3-5H2,1H3 |
InChI Key |
SRIVQAUEJOGCPT-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C(=O)Cl |
Canonical SMILES |
CN1CCC(=CC1)C(=O)Cl |
Synonyms |
4-Pyridinecarbonyl chloride, 1,2,3,6-tetrahydro-1-methyl- (9CI) |
Origin of Product |
United States |
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